molecular formula C14H12ClNO2S B6391527 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid CAS No. 1261950-69-9

2-Chloro-5-(4-ethylthiophenyl)nicotinic acid

Cat. No.: B6391527
CAS No.: 1261950-69-9
M. Wt: 293.8 g/mol
InChI Key: BAJIEZLCMRURQS-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the second position, an ethylthio group at the fourth position of the phenyl ring, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of nicotinic acid derivatives. The process typically starts with the preparation of 2-chloronicotinic acid, which can be synthesized by chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and substitution reactions. The process requires precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(4-ethylthiophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-ethylthiophenyl)nicotinic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-chloro-5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJIEZLCMRURQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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